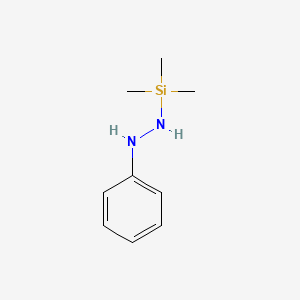

1-Phenyl-2-(trimethylsilyl)hydrazine

Description

Structure

3D Structure

Properties

CAS No. |

13271-92-6 |

|---|---|

Molecular Formula |

C9H16N2Si |

Molecular Weight |

180.32 g/mol |

IUPAC Name |

1-phenyl-2-trimethylsilylhydrazine |

InChI |

InChI=1S/C9H16N2Si/c1-12(2,3)11-10-9-7-5-4-6-8-9/h4-8,10-11H,1-3H3 |

InChI Key |

ZVWJFSCKAIBVPB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)NNC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyl 2 Trimethylsilyl Hydrazine

Direct Silylation Approaches

Direct silylation is the most prevalent and straightforward strategy for the synthesis of 1-Phenyl-2-(trimethylsilyl)hydrazine. This method involves the introduction of a trimethylsilyl (B98337) group onto one of the nitrogen atoms of phenylhydrazine (B124118).

N-Silylation of Phenylhydrazine

N-silylation is the process of substituting a hydrogen atom attached to a nitrogen atom with a silyl (B83357) group, in this case, the trimethylsilyl (TMS) group. colostate.edutaylorandfrancis.com This transformation converts the protic N-H group into an N-Si bond, altering the compound's reactivity and properties. For phenylhydrazine, silylation can occur at either the N1 (alpha) or N2 (beta) position. The synthesis of this compound specifically targets the N2 nitrogen, which is the terminal nitrogen atom of the hydrazine (B178648) moiety.

One effective method for this transformation utilizes hexamethyldisilazane (B44280) (HMDS) as the silylating agent. prepchem.com HMDS is an attractive reagent for industrial-scale processes because its only byproduct is ammonia (B1221849) gas, which is easily removed from the reaction mixture. google.com To facilitate this reaction, which can be slow, a catalyst is often employed. google.com A documented synthesis involves heating phenylhydrazine with hexamethyldisilazane in the presence of saccharin (B28170) as a catalyst, leading to a high yield of the desired product after vacuum distillation. prepchem.com

Reaction with Halosilanes (e.g., Trimethylsilyl Chloride)

The most common halosilane used for this purpose is trimethylsilyl chloride (TMS-Cl). researchgate.net This reaction is a classic nucleophilic substitution where the nitrogen atom of phenylhydrazine attacks the silicon atom of TMS-Cl, displacing the chloride ion. Due to the generation of hydrochloric acid (HCl) as a byproduct, this reaction is typically performed in the presence of a base to neutralize the acid and drive the reaction to completion. researchgate.net Common bases include tertiary amines such as triethylamine (B128534) or pyridine. researchgate.net The base scavenges the HCl, forming a salt (e.g., triethylammonium (B8662869) chloride) that often precipitates from the reaction mixture.

The general procedure involves dissolving phenylhydrazine in an appropriate solvent with a molar excess of the base, followed by the addition of trimethylsilyl chloride. researchgate.net

Alkyl/Aryl-lithium Mediated Silylation

A more potent method for silylation involves the prior deprotonation of phenylhydrazine using a strong base, such as an alkyllithium or aryllithium reagent (e.g., n-butyllithium or t-butyllithium). This approach significantly enhances the nucleophilicity of the hydrazine. The reaction proceeds in two steps within a single pot:

Deprotonation: Phenylhydrazine is treated with the organolithium reagent at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The strong base removes a proton from one of the nitrogen atoms, generating a highly reactive lithium phenylhydrazide intermediate. rsc.org

Silylation: Trimethylsilyl chloride is then added to the solution. The anionic nitrogen of the lithium hydrazide readily attacks the TMS-Cl, leading to the formation of the N-Si bond and lithium chloride as a byproduct.

This method is particularly effective due to the formation of the highly nucleophilic lithium salt, ensuring a rapid and efficient reaction with the silyl halide. rsc.org The use of lithium-mediated reactions is a powerful strategy in synthetic chemistry for forming bonds with elements like nitrogen. d-nb.inforsc.orgchemrxiv.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylhydrazine | Hexamethyldisilazane (HMDS) | Saccharin | Heated to 130°C, reflux for 2.5 hours | This compound | 89.7% | prepchem.com |

| Phenylhydrazine | Trimethylsilyl Chloride (TMS-Cl) | Triethylamine or Pyridine | Typically run in an appropriate solvent | This compound | Not specified | researchgate.net |

| Phenylhydrazine | 1. Alkyllithium (e.g., n-BuLi) 2. Trimethylsilyl Chloride (TMS-Cl) | None (Stoichiometric) | Two-step, one-pot reaction in anhydrous solvent | This compound | High (inferred) | rsc.org |

Reductive Synthesis Routes

Reductive synthesis routes for forming hydrazines typically involve the reduction of more oxidized nitrogen-containing functional groups. For instance, a common method for preparing phenylhydrazine itself is the reduction of a phenyl diazonium salt. orgsyn.orgwikipedia.org Another strategy, known as direct reductive hydrazination, involves reacting ketones or aldehydes with hydrazines in the presence of a reducing agent like trichlorosilane (B8805176) to form substituted hydrazines. organic-chemistry.org However, these methods are generally employed for the synthesis of 1,1-disubstituted hydrazines and are not prominently documented for the specific preparation of this compound. organic-chemistry.org Therefore, direct reductive pathways to this specific compound appear to be less common than the direct silylation of pre-formed phenylhydrazine.

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the initial components. nih.gov This approach offers significant advantages in terms of step economy and waste reduction. Hydrazines are frequently used as key building blocks in MCRs for the synthesis of complex nitrogen-containing heterocycles, such as pyrazoles and pyrazolopyrimidines. nih.govbeilstein-journals.org For example, a four-component reaction of hydrazine, an aryl aldehyde, ethyl acetoacetate, and barbituric acid can be used to construct complex tricyclic systems. nih.gov

While MCRs represent a powerful tool in modern organic synthesis, a specific multi-component reaction designed for the direct, one-pot assembly of this compound from simpler precursors is not well-established in the chemical literature. The primary utility of hydrazines in MCRs is typically directed toward the construction of heterocyclic rings. nih.govnih.govacs.org

Catalytic Approaches to Hydrazine Bond Formation

The development of catalytic methods for forming N-N bonds is an area of ongoing research in organic chemistry. Various transition metals have been explored for their ability to catalyze the formation of hydrazine derivatives. For instance, palladium-catalyzed allylic substitution reactions can form N-allylhydrazides, and copper catalysts can be used to synthesize ynehydrazides. organic-chemistry.org Nickel-catalyzed coupling reactions have also been investigated in the context of hydrazine chemistry. researchgate.net

These catalytic methods generally focus on forming C-N bonds to an existing hydrazine scaffold or constructing the N-N bond of more complex hydrazine derivatives. However, specific catalytic approaches for the direct synthesis of this compound, particularly involving the catalytic formation of the N-N or N-Si bond in this specific context, are not commonly reported. The synthesis of this compound remains dominated by the stoichiometric, direct silylation methods described previously.

Chemical Reactivity and Reaction Mechanisms of 1 Phenyl 2 Trimethylsilyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine moiety in 1-phenyl-2-(trimethylsilyl)hydrazine is characterized by the presence of nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity dictates its reactivity towards a variety of electrophilic species.

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. wikipedia.orgvedantu.com This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. researchgate.netresearchgate.net The nitrogen atom of the hydrazine then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable hydrazone product. libretexts.orglibretexts.org

The general mechanism for hydrazone formation is as follows:

Protonation of the carbonyl oxygen: An acid catalyst protonates the oxygen of the carbonyl group, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The nucleophilic nitrogen atom of this compound attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom.

Dehydration: The resulting intermediate eliminates a molecule of water to form the C=N double bond of the hydrazone. stackexchange.com

The trimethylsilyl (B98337) group on the second nitrogen atom can influence the reactivity of the hydrazine. While it is a bulky group, which might introduce steric hindrance, it can also be removed during or after the reaction, offering synthetic flexibility.

Table 1: Examples of Carbonyl Compounds Reacting with Hydrazines

| Carbonyl Compound | Product Type | Reference |

|---|---|---|

| Aldehydes | Aldehyde hydrazone | wikipedia.org |

| Ketones | Ketone hydrazone | wikipedia.org |

| Reducing Sugars | Osazone (a type of hydrazone) | wikipedia.org |

Hydrazones derived from this compound can participate in cycloaddition reactions, particularly [3+2] cycloadditions. In these reactions, the hydrazone can act as a three-atom component. These reactions are valuable for the synthesis of five-membered heterocyclic rings, such as pyrazolidines and pyrazolines. researchgate.netmdpi.com

The trimethylsilyl group can play a significant role in these reactions. For instance, in the [3+2] cycloaddition of trimethylsilyldiazoalkanes with alkenes, the silyl (B83357) group affects the structure and reactivity of the diazo compound. mdpi.com Similarly, in reactions involving hydrazones, the silyl group can influence the stereoselectivity and regioselectivity of the cycloaddition. The reaction often proceeds through a one-step mechanism. mdpi.com These cycloaddition reactions provide a powerful tool for the construction of complex nitrogen-containing heterocycles. uchicago.eduyoutube.com

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The hydrazine and trimethylsilylhydrazine substituents influence the reactivity of the aromatic ring and the regioselectivity of the substitution. The nitrogen atom attached to the ring is an activating group and an ortho, para-director due to its ability to donate its lone pair of electrons to the ring through resonance. youtube.com This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. libretexts.org

However, the bulky trimethylsilylhydrazine group may sterically hinder the ortho positions, potentially favoring substitution at the para position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The specific reaction conditions will determine the outcome of the substitution. It is also worth noting that under strongly acidic conditions, the nitrogen atom can be protonated, which would deactivate the ring towards electrophilic attack. wikipedia.org

Reactivity of the Trimethylsilyl Group

The trimethylsilyl (TMS) group in this compound exhibits its own characteristic reactivity, primarily centered around the silicon-nitrogen bond.

The silicon-nitrogen bond in silylated hydrazines can be cleaved under various conditions, a process known as desilylation. This reaction is synthetically useful as it allows for the removal of the trimethylsilyl group when it is no longer needed. organic-chemistry.org Cleavage can often be achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluorine bond. harvard.edu Acidic conditions, such as treatment with aqueous HCl, can also effect the cleavage of TMS ethers, and similar principles can apply to N-Si bonds. gelest.comgelest.com Additionally, certain basic conditions can also promote desilylation. rsc.org The ease of cleavage of the TMS group makes it a versatile tool in organic synthesis.

Table 2: Common Reagents for Silyl Ether Cleavage

| Reagent | Conditions | Reference |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF | harvard.edu |

| Hydrofluoric acid (HF) based reagents | - | wikipedia.org |

| Hafnium(IV) triflate (Hf(OTf)4) | Catalytic amounts | organic-chemistry.org |

| Sodium hydride (NaH) | DMF | rsc.org |

| Trimethylsilyl bromide (TMSBr) | Catalytic in Methanol |

The trimethylsilyl group can function as a protecting group for the N-H functionality of the hydrazine. wikipedia.orgebi.ac.uk By converting the N-H bond to a N-Si bond, the reactivity of that specific nitrogen is altered. This protection strategy is valuable in multi-step syntheses where one nitrogen of the hydrazine needs to be shielded from reacting with certain reagents while transformations are carried out elsewhere in the molecule. nih.gov The TMS group is advantageous as a protecting group because it is generally stable under neutral and certain non-aqueous conditions but can be readily removed when desired. gelest.comresearchgate.net This allows for selective reactions to occur at other sites in the molecule. nih.gov

Silyl Migration and Rearrangements

While specific studies detailing silyl migration and rearrangements exclusively for this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the principles of related silylhydrazine and organosilicon chemistry. Anionic rearrangements are a known reaction pathway for silylhydrazines.

One of the most relevant classes of rearrangements for silyl-substituted compounds is the Brook rearrangement, which involves the intramolecular migration of a silyl group from a carbon to an oxygen atom. This process is typically base-catalyzed and driven by the formation of a thermodynamically stable silicon-oxygen bond. While this is a C-to-O migration, analogous migrations from nitrogen to other atoms can occur under specific conditions. For silylhydrazines, base-catalyzed rearrangements can lead to the migration of the silyl group between the two nitrogen atoms. The mechanism often involves the formation of a pentacoordinate silicon intermediate.

Furthermore, rearrangements in related heterocyclic systems, such as the Boulton–Katritzky rearrangement, demonstrate the propensity of substituted hydrazines to undergo skeletal reorganization to form stable heterocyclic products.

Metal-Mediated and Catalytic Transformations

This compound and related silylhydrazines are versatile reagents in metal-mediated and catalytic reactions, serving as ligands and participating in a variety of transformations.

Coordination Chemistry and Ligand Properties in Metal Complexes

As a ligand, this compound possesses multiple coordination sites, primarily the two nitrogen atoms. The lone pair of electrons on each nitrogen can be donated to a metal center, allowing the molecule to act as a ligand. The coordination can be monodentate, where only one nitrogen atom binds to the metal, or bidentate, where both nitrogen atoms coordinate to the same metal center, forming a chelate ring. The specific coordination mode is influenced by factors such as the nature of the metal, the steric bulk of the substituents, and the reaction conditions.

The presence of the bulky trimethylsilyl group can influence the steric environment around the metal center, which in turn affects the geometry and reactivity of the resulting complex. Phenylhydrazine (B124118) derivatives have been shown to form stable complexes with a range of transition metals, including copper, cobalt, chromium, and palladium. researchgate.netuobaghdad.edu.iq In these complexes, the hydrazine derivative can dictate the geometry, leading to structures such as octahedral or square planar arrangements. researchgate.netuobaghdad.edu.iq

| Metal Center | Typical Coordination Number | Observed Geometries | Ligand Behavior |

|---|---|---|---|

| Titanium (Ti) | Variable | - | Acts as a precursor to hydrazido(2-) ligands |

| Cobalt (Co) | 6 | Octahedral | Forms stable chelate complexes |

| Copper (Cu) | 4, 6 | Square Planar, Octahedral | Participates in oxidative coupling |

| Palladium (Pd) | 4 | Square Planar | Active in cross-coupling reactions |

Participation in Transition Metal-Catalyzed Reactions (e.g., Ti-catalyzed 1,2-diamination of alkynes)

A significant application of 1,1-disubstituted hydrazines, a class that includes this compound, is in the titanium-catalyzed 1,2-diamination of alkynes. semanticscholar.orgethz.chchemrxiv.org This reaction provides a direct route to 1,2-diamines, which are important structural motifs in pharmaceuticals and ligands. chemrxiv.org

The catalytic cycle is proposed to proceed through several key steps:

Formation of a Titanium Hydrazido(2-) Complex : The silylhydrazine reacts with a titanium precursor to form a reactive Ti=NNR₂ species.

[2+2] Cycloaddition : The titanium hydrazido complex undergoes a [2+2] cycloaddition with the alkyne to form an N-aminoazatitanacyclobutene intermediate. chemrxiv.orgnih.gov This intermediate is common to both the diamination and a competing hydrohydrazination pathway. semanticscholar.orgethz.chchemrxiv.org

Rearrangement and Ring Opening : The titanacyclobutene intermediate can rearrange, leading to the eventual cleavage of the N-N bond.

Protonolysis : The final step involves protonolysis by another molecule of hydrazine, which releases the 1,2-diamine product and regenerates the active titanium hydrazido catalyst. chemrxiv.orgnih.gov

The selectivity between diamination and hydrohydrazination can be controlled by modifying reaction conditions such as concentration and temperature, as well as by the steric and electronic properties of the hydrazine and the catalyst's ligand framework. semanticscholar.orgethz.chchemrxiv.orgnih.gov

| Parameter | Influence on Ti-catalyzed 1,2-Diamination | Reference |

|---|---|---|

| Catalyst | Diamidoamine Ti catalyst, (NNN)Ti(=NNR₂) | semanticscholar.orgethz.chchemrxiv.org |

| Key Intermediate | N-aminoazatitanacyclobutene | chemrxiv.orgnih.gov |

| Selectivity Control | Changes in reaction conditions (temperature, concentration) | semanticscholar.orgethz.chchemrxiv.org |

| Substrate Scope | Expanded to various alkynes using 1,1-disubstituted hydrazines | semanticscholar.orgchemrxiv.org |

Oxidative Coupling Reactions

Arylhydrazines are known to participate in oxidative coupling reactions, often proceeding through radical intermediates. rsc.org These reactions can be initiated photochemically, electrochemically, or with chemical oxidants, and they allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

In the context of this compound, oxidative conditions can lead to the formation of aryl radicals. For instance, in the presence of a suitable catalyst and oxidant, the N-H or N-Si bond can be cleaved to generate a hydrazinyl radical. Subsequent loss of dinitrogen or other fragments can produce a phenyl radical. This radical can then engage in coupling with other species in the reaction mixture, such as arenes, thiols, or sulfinates. nih.govrsc.org Metal-free direct arylation reactions have been developed using arylhydrazines as precursors to aryl radicals, showcasing a powerful alternative to traditional transition-metal-catalyzed cross-coupling methods.

Spectroscopic and Structural Elucidation of 1 Phenyl 2 Trimethylsilyl Hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

No specific ¹H NMR spectral data, including chemical shifts, coupling constants, or integration for 1-Phenyl-2-(trimethylsilyl)hydrazine, were found in the available literature. Such a spectrum would be expected to show signals corresponding to the protons on the phenyl group, the N-H protons, and the protons of the trimethylsilyl (B98337) group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific ¹³C NMR data for this compound, which would reveal the chemical environments of each carbon atom in the molecule, could not be located. A typical spectrum would show distinct signals for the carbons of the trimethylsilyl group and the various carbons of the phenyl ring.

Mass Spectrometry (MS)

A mass spectrum for this compound, which would provide its molecular weight and fragmentation pattern, was not found. This analysis would be crucial for confirming the molecular formula and understanding the compound's stability and fragmentation pathways under ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum for this compound is available in the searched resources. An IR spectrum would be used to identify characteristic vibrations of its functional groups, such as N-H stretches, C-H stretches of the aromatic ring, and vibrations associated with the Si-C bonds of the trimethylsilyl group.

X-ray Diffraction (XRD) Analysis for Solid-State Structures

There are no published X-ray diffraction studies for this compound. An XRD analysis of a suitable single crystal would be required to definitively determine its solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. While crystal structures for other hydrazine (B178648) derivatives have been reported, this information is not applicable to the title compound.

Computational and Theoretical Investigations of 1 Phenyl 2 Trimethylsilyl Hydrazine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of 1-phenyl-2-(trimethylsilyl)hydrazine. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-31G(d,p), provide a balance between computational cost and accuracy for molecules of this size. These calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous hydrazine (B178648) derivatives. For instance, DFT calculations on similar phenylhydrazine (B124118) structures have been successfully used to determine bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. In the case of this compound, such calculations would be crucial in understanding the influence of the bulky and electron-donating trimethylsilyl (B98337) group on the geometry of the hydrazine bridge and the phenyl ring.

Molecular Orbital Analysis and Electronic Structure

Molecular orbital (MO) analysis provides a detailed picture of the electronic structure of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the hydrazine nitrogen atoms and the phenyl ring, reflecting the electron-rich nature of these moieties. The trimethylsilyl group, being electron-donating, would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the phenyl ring's antibonding π* orbitals. A smaller HOMO-LUMO gap would suggest a higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Hydrazine N-atoms, Phenyl π-system | Susceptibility to electrophilic attack |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction kinetics and thermodynamics.

For example, in reactions where the silyl (B83357) group is cleaved, computational modeling could help to determine whether the mechanism is concerted or stepwise. Similarly, for reactions involving the hydrazine moiety, such as condensations or oxidations, theoretical calculations can predict the most likely pathways and identify key intermediates. Studies on the ozonation of substituted hydrazines have demonstrated the power of computational chemistry in unraveling complex reaction networks. researchgate.net

Conformational Analysis and Steric Effects

The presence of a bulky trimethylsilyl group and a phenyl ring suggests that this compound can adopt several conformations. Conformational analysis, typically performed using computational methods, can identify the most stable conformers and the energy barriers between them. The steric hindrance introduced by the trimethylsilyl group is expected to significantly influence the preferred geometry around the N-N bond and the orientation of the phenyl group.

The rotational barrier around the N-N bond and the N-C bond can be calculated to understand the molecule's flexibility. The steric repulsion between the trimethylsilyl group and the phenyl ring will likely favor a conformation that minimizes this interaction. This conformational preference can, in turn, affect the molecule's reactivity and its interactions with other molecules.

Spectroscopic Parameter Prediction and Validation

Computational chemistry can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. For instance, Infrared (IR) and Raman vibrational frequencies can be calculated from the optimized geometry. These predicted spectra can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si) can be computed. The calculated chemical shifts, after appropriate scaling, can be a powerful tool for structural elucidation and for confirming the presence of the trimethylsilyl group and its electronic environment. Ultraviolet-Visible (UV-Vis) electronic transitions can also be predicted using time-dependent DFT (TD-DFT), providing insights into the molecule's electronic absorption properties.

Table 2: Computationally Predictable Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Purpose |

|---|---|---|

| Infrared (IR) / Raman | Vibrational Frequencies | Assignment of experimental spectra, functional group identification |

| NMR | Chemical Shifts (¹H, ¹³C, ²⁹Si) | Structural elucidation, confirmation of connectivity |

Applications in Advanced Organic Synthesis

Precursor to Various Nitrogen Heterocycles

General synthetic routes to nitrogen heterocycles often involve the condensation of hydrazine (B178648) derivatives with dicarbonyl compounds or other suitable electrophiles. youtube.comresearchgate.net However, specific literature detailing the use of 1-Phenyl-2-(trimethylsilyl)hydrazine for these transformations is not available in the provided search results. The trimethylsilyl (B98337) (TMS) group typically serves as a protecting group for the N-H proton, which can be cleaved under certain conditions, or it can influence the regioselectivity of reactions. The precise conditions and outcomes for its reaction to form pyrazoles, phthalazines, or triazoles are not described.

Synthesis of Pyrazoles and Pyrazoline Derivatives

The synthesis of pyrazoles and pyrazolines commonly proceeds via the reaction of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, respectively. nih.govresearchgate.netnih.gov While numerous examples exist for phenylhydrazine (B124118) and hydrazine hydrate, nih.govuii.ac.idjocpr.com no specific studies detailing the reaction of this compound with these substrates were identified.

Synthesis of Phthalazines and Related Fused Heterocycles

Phthalazine (B143731) synthesis often involves the reaction of hydrazine derivatives with phthalic anhydrides, 2-acylbenzoic acids, or related precursors. longdom.orglongdom.org The literature search did not yield specific examples or methods employing this compound for the construction of phthalazine rings.

Synthesis of Triazoles

Triazoles can be synthesized through various pathways, including the reaction of hydrazines with specific precursors or cycloaddition reactions involving azides. chemistryjournal.nettijer.org For instance, trimethylsilyl azide (B81097) is a known reagent for forming 1,2,3-triazoles via cycloaddition with alkynes. frontiersin.orgnih.govthieme-connect.de However, there is no information available on the direct use of this compound as a building block for the triazole ring.

Role in the Generation of Reactive Intermediates (e.g., Azines)

Azines (R₂C=N-N=CR₂) are typically synthesized by the condensation of carbonyl compounds with hydrazine. researchgate.net No literature was found that describes the use of this compound to generate azines or other specified reactive intermediates.

Building Block in Complex Molecule Synthesis

While the heterocyclic systems mentioned are integral parts of many complex molecules, there are no specific examples in the search results of this compound being used as a key building block in the total synthesis of a complex natural product or pharmaceutical agent.

Functionalization of Polymeric and Material Scaffolds

Silane compounds are widely used to functionalize surfaces and polymeric materials through the formation of stable siloxane bonds. mdpi.comethz.ch Additionally, polymers containing hydrazine or hydrazide moieties can be prepared and modified. nih.gov One study noted the installation of silyl-triazoles as pendant groups on a polymer backbone. drexel.edu However, no research was found that specifically utilizes this compound for the direct functionalization of polymeric or material scaffolds.

Derivatives and Analogues of 1 Phenyl 2 Trimethylsilyl Hydrazine

Systematic Substitutions on the Phenyl Ring

Modifications to the phenyl ring of 1-phenyl-2-(trimethylsilyl)hydrazine are commonly achieved by starting with appropriately substituted phenylhydrazines. The nature of the substituent on the aromatic ring can significantly influence the electronic properties and reactivity of the hydrazine (B178648). Both electron-donating and electron-withdrawing groups can be incorporated, leading to a spectrum of derivatives with tailored characteristics.

For instance, the synthesis of various substituted pyrazoles often begins with phenylhydrazines bearing different functional groups on the phenyl ring. nih.gov The reaction of these substituted phenylhydrazines with 1,3-dicarbonyl compounds yields pyrazole (B372694) derivatives, where the electronic nature of the substituent can affect the reaction rate and regioselectivity. nih.gov

Furthermore, base-promoted homolytic aromatic substitution (BHAS) reactions can be initiated by phenylhydrazine (B124118) to create biaryl compounds. nih.gov This methodology allows for the introduction of various aryl groups onto an aromatic system, implying that the phenyl ring of the hydrazine itself can be part of more complex aromatic structures. nih.govorganic-chemistry.org The reactivity in these reactions is sensitive to the electronic environment of the participating arenes. nih.gov

Table 1: Examples of Phenyl Ring-Substituted Hydrazine Derivatives and Their Applications

| Substituent on Phenyl Ring | Resulting Derivative Class | Synthetic Application |

| Various electron-donating and withdrawing groups | Substituted 1-phenyl-2-(trimethylsilyl)hydrazines | Precursors for substituted pyrazoles and other heterocycles |

| Halogens (e.g., Cl, Br, I) | Halo-substituted phenylhydrazines | Participants in cross-coupling and direct arylation reactions |

| Alkyl and Alkoxy groups | Alkyl/Alkoxy-substituted phenylhydrazines | Modulating reactivity in cyclocondensation reactions |

Variations of the Silyl (B83357) Group (e.g., different alkyl or aryl silyl groups)

The trimethylsilyl (B98337) (TMS) group in this compound serves as a protective group for the N-H proton and can be replaced by other silyl moieties to modulate the compound's properties. The synthesis of polysilylated hydrazines can be achieved using various disilanes under alkaline conditions. lookchem.com This suggests that different silyl groups, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or phenyldimethylsilyl, can be introduced.

The choice of the silyl group can affect the steric hindrance around the nitrogen atom and the stability of the N-Si bond towards hydrolysis and other cleavage conditions. For example, bulkier silyl groups like TBDMS would be expected to confer greater stability.

Table 2: Common Silyl Group Variations and Their Potential Effects

| Silyl Group | Abbreviation | Potential Effect on the Molecule |

| Trimethylsilyl | TMS | Standard protecting group, readily cleaved |

| Triethylsilyl | TES | Increased steric bulk compared to TMS |

| tert-Butyldimethylsilyl | TBDMS | Significantly increased steric bulk and stability |

| Phenyldimethylsilyl | PhMe2Si | Introduction of an aromatic moiety on the silicon atom |

Hydrazone Derivatives and Their Transformations

The hydrazine functionality in this compound readily reacts with aldehydes and ketones to form hydrazone derivatives. nih.govresearchgate.net This condensation reaction is a versatile method for creating new C=N bonds and extending the molecular framework. The resulting silylated hydrazones are stable intermediates that can undergo a variety of subsequent transformations.

These hydrazones are valuable precursors in the synthesis of various heterocyclic compounds. For example, they can be used to synthesize pyrazole derivatives. nih.gov The nitrogen atoms of the hydrazone group possess nucleophilic character, with the amino-type nitrogen being more reactive. nih.gov This reactivity is harnessed in cyclization reactions to form five- and six-membered rings.

Hydrazones have been shown to possess a wide range of biological activities, and their synthesis is a key step in the development of new therapeutic agents. nih.gov The transformations of these hydrazone derivatives often involve intramolecular cyclizations or reactions with other reagents to build more complex molecular architectures.

Table 3: Synthesis and Transformation of Hydrazone Derivatives

| Reactant | Derivative Formed | Subsequent Transformation/Application |

| Aldehydes | N-Aryl-N'-silylhydrazones | Cyclization to form pyrazolines and other heterocycles |

| Ketones | N-Aryl-N'-silylhydrazones | Reductive amination or further functionalization |

| α,β-Unsaturated carbonyls | Michael adducts or hydrazones | Precursors for pyrazoles and other heterocyclic systems |

Unsymmetrical Silylated Hydrazine Analogues and Their Synthetic Utility

Unsymmetrical hydrazines, where the two nitrogen atoms bear different substituents, are valuable building blocks in organic synthesis. The synthesis of unsymmetrically substituted hydrazines often requires the use of protecting groups to control the site of reaction. In the context of silylated hydrazines, an unsymmetrical analogue would feature different substituents on the two nitrogen atoms in addition to the silyl group.

For instance, starting with a monosubstituted hydrazine, one nitrogen can be protected with a silyl group, followed by the introduction of a different substituent on the other nitrogen. This stepwise approach allows for the controlled synthesis of unsymmetrical hydrazines.

These unsymmetrical silylated hydrazines can serve as versatile intermediates. The differential substitution on the nitrogen atoms can direct the regioselectivity of subsequent reactions, such as the formation of heterocyclic rings. For example, in the synthesis of pyrazoles from 1,3-dicarbonyl compounds, the substitution pattern on the hydrazine determines the final substitution pattern of the pyrazole ring. nih.gov

Table 4: Synthetic Strategies for Unsymmetrical Silylated Hydrazines

| Starting Material | Synthetic Step 1 | Synthetic Step 2 | Product Class |

| Phenylhydrazine | Silylation of one nitrogen | Alkylation or arylation of the other nitrogen | 1-Phenyl-1-alkyl/aryl-2-silylhydrazine |

| Monosubstituted hydrazine | Protection of one N-H with a non-silyl group | Silylation of the remaining N-H | Differentially protected hydrazine |

| 1,2-Disubstituted hydrazine | Monosilylation | N/A | 1,2-Disubstituted-1-silylhydrazine |

Future Research Directions and Challenges in 1 Phenyl 2 Trimethylsilyl Hydrazine Chemistry

Development of More Sustainable and Efficient Synthetic Routes

A primary challenge in the broader application of 1-Phenyl-2-(trimethylsilyl)hydrazine is the development of green and efficient synthetic methodologies. Current routes often rely on traditional batch processes which may involve hazardous reagents and solvents. Future research should prioritize sustainability.

Key areas for investigation include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions, such as the formation of pyrazolines from chalcones and phenyl hydrazine (B178648), often leading to higher yields and cleaner reaction profiles in shorter times. nih.gov Applying this technology to the silylation of phenylhydrazine (B124118) could offer a significant improvement in efficiency.

Green Catalysts and Solvents: Exploring the use of environmentally benign catalysts, such as the fly ash:H2SO4 system used for pyrazoline synthesis, could reduce reliance on hazardous materials. nih.gov Furthermore, investigating reaction media like water or polyethylene (B3416737) glycol (PEG), which have been successfully used for synthesizing various nitrogen-containing heterocycles, would align with the principles of green chemistry. mdpi.com

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all materials used in the process into the final product. This involves exploring catalytic C-H bond functionalization and annulation reactions, which start from less functionalized materials and generate minimal waste. researchgate.net

Exploration of Novel Catalytic Applications and Systems

The hydrazine moiety is a powerful directing group in transition metal-catalyzed reactions. The presence of a bulky, electronically distinct trimethylsilyl (B98337) group in this compound could lead to novel catalytic applications and reactivity patterns.

Future research should focus on:

C-H Activation/Annulation: Transition-metal catalysts, particularly Rh(III) and Ru(II), have been effectively used in hydrazine-directed C-H bond activation and annulation to construct nitrogen-containing heterocycles. researchgate.netresearchgate.net Investigating the role of the TMS group in directing or influencing these transformations is a promising avenue. The silyl (B83357) group could potentially alter the regioselectivity of C-H functionalization or serve as a removable protecting group to allow for subsequent transformations.

Asymmetric Catalysis: Developing chiral catalytic systems that can engage with this compound to produce enantiomerically enriched heterocyclic products is a significant challenge. This could involve the design of new chiral ligands for transition metals that can effectively recognize the silylated hydrazine substrate.

Novel Catalyst Development: The search for non-precious metal catalysts (e.g., copper, nickel) for reactions involving silylated hydrazines is crucial for developing more economical and sustainable processes. For instance, Cu2O/DMEDA systems have been used for intramolecular C-N bond formation to yield benzimidazoles. mdpi.com

| Potential Catalytic System | Target Transformation | Potential Advantage of TMS Group |

| Rh(III) / Chiral Carboxylic Acid | Enantioselective C-H Annulation | Steric influence on enantioselectivity |

| Ru(II) / [p-cymene]Cl2]2 | [3+2] Cycloaddition with Alkynes | Altered regioselectivity, protection of N-H |

| Cu(I) or Cu(II) Catalysts | C-N Bond Formation | Modulation of electronic properties |

| Ni-based Catalysts | Dehydrogenation Reactions | Potential for novel reactivity patterns rsc.org |

Application of Advanced Spectroscopic Techniques for Dynamic Studies

A thorough understanding of the structure, bonding, and dynamic behavior of this compound is essential for predicting its reactivity and optimizing reaction conditions. While standard techniques like 1H and 13C NMR, IR, and mass spectrometry are fundamental, advanced spectroscopic methods can provide deeper insights.

Future directions include:

Variable-Temperature NMR (VT-NMR): To study the conformational dynamics and potential rotational barriers around the N-N and N-Si bonds. This can provide crucial information about the molecule's solution-state structure.

2D NMR Spectroscopy: Techniques like NOESY and ROESY can elucidate through-space interactions, confirming the molecule's conformation and its interactions with other species in solution, such as catalysts or substrates.

In-situ Spectroscopy: Utilizing techniques like in-situ IR or Raman spectroscopy to monitor reactions in real-time can help elucidate reaction mechanisms, identify transient intermediates, and optimize process parameters. A precedent for detailed IR analysis exists for structurally related compounds like 1-phenyl-2-trimethylsilylacetylene. researchgate.net

In-depth Computational Studies for Predictive Design

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules, complementing experimental work. Applying these methods to this compound can accelerate the discovery of new reactions and applications.

Key areas for computational investigation are:

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties, such as HOMO-LUMO energy gaps, which correlate with reactivity. researchgate.netnih.gov Such studies can predict the most likely sites for electrophilic or nucleophilic attack.

Reaction Mechanism Modeling: Computational modeling can be employed to map out the potential energy surfaces of proposed reaction pathways. This allows for the determination of transition state structures and activation energies, providing a theoretical basis for observed reactivity and selectivity.

Predictive Design of Derivatives: By computationally screening libraries of substituted this compound derivatives, researchers can identify candidates with tailored electronic and steric properties for specific applications, such as in the design of new ligands or catalysts. nih.gov

| Computational Method | Research Application | Predicted Outcome |

| Density Functional Theory (DFT) | Molecular Structure & Reactivity | Optimized geometry, HOMO-LUMO gap, charge distribution nih.gov |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Theoretical IR, NMR, and UV-Vis spectra |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Characterization of N-N, N-Si, and N-C bonds |

| Molecular Dynamics (MD) | Solvation and Dynamics | Understanding solvent effects and conformational flexibility |

Expansion of Synthetic Utility towards Biologically Relevant Scaffolds

Phenylhydrazine is a vital building block for a vast array of biologically active nitrogen-containing heterocycles. The strategic use of the TMS group in this compound could enable the synthesis of novel, and potentially more potent, analogues of these important scaffolds.

Future research should target the synthesis of:

Indole (B1671886) Derivatives: The Fischer indole synthesis is a classic reaction of phenylhydrazine. rsc.org Using the silylated derivative could offer a way to protect one of the nitrogen atoms, potentially preventing side reactions or directing the cyclization to form uniquely substituted indoles after a subsequent desilylation step.

Pyrazole (B372694) and Pyrazoline Scaffolds: Pyrazoles are synthesized via the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.govekb.eg The TMS group could influence the regioselectivity of this cyclization, providing access to isomers that are difficult to obtain with unsubstituted phenylhydrazine.

Triazole and Benzimidazole Derivatives: These scaffolds are present in numerous pharmaceuticals. frontiersin.orgijpsr.com Developing pathways to these structures using this compound could expand the chemical space available for drug discovery programs. The TMS group could be retained in the final product as a lipophilic element or removed as needed.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. patsnap.com Reactions involving hydrazines and their precursors, such as diazonium salts, can be hazardous on a large scale in batch reactors. google.com

Key challenges and opportunities include:

Continuous Synthesis of the Reagent: Developing a continuous flow process for the synthesis of this compound itself would improve safety and allow for on-demand generation of the reagent. This could adapt existing flow protocols for the synthesis of phenylhydrazine salts, which integrate diazotization, reduction, and acidolysis into a single, continuous operation. patsnap.comgoogle.com

Flow-Based Heterocycle Synthesis: Integrating the use of this compound into flow reactors for the synthesis of heterocycles like pyrazoles has been demonstrated for related hydrazine derivatives. nih.govsoci.org This approach allows for precise control over reaction parameters (temperature, pressure, residence time), which can lead to higher yields and purities while minimizing the handling of potentially hazardous intermediates.

Automated Platforms: The integration of flow reactors with automated sampling, analysis, and optimization algorithms would enable high-throughput screening of reaction conditions. This would accelerate the discovery of novel transformations and applications for this compound, making it a more accessible and versatile tool for chemical synthesis.

Q & A

Q. What are the standard synthetic routes for 1-Phenyl-2-(trimethylsilyl)hydrazine, and how are reaction conditions optimized?

Methodological Answer: The synthesis of hydrazine derivatives typically involves condensation reactions between phenylhydrazine and silylating agents. For example:

- Step 1: React phenylhydrazine with trimethylsilyl chloride (TMSCl) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere.

- Step 2: Optimize stoichiometry (e.g., 1:1.2 molar ratio of phenylhydrazine:TMSCl) and temperature (e.g., 0–25°C) to minimize side products.

- Step 3: Monitor reaction progress via TLC or NMR. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields typically range from 75–90% under optimized conditions .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer: Key characterization methods include:

- Melting Point Analysis: Determine purity using differential scanning calorimetry (DSC) or capillary methods. Expected range: 100–150°C (varies with substituents) .

- Spectroscopy:

- 1H/13C NMR: Identify proton environments (e.g., NH peaks at δ 5–6 ppm, TMS groups at δ 0–0.5 ppm).

- FT-IR: Confirm N–H stretches (~3300 cm⁻¹) and Si–C bonds (~1250 cm⁻¹).

- Mass Spectrometry: Validate molecular weight via ESI-MS or GC-MS (e.g., [M+H]+ at m/z ≈ 222) .

Q. What are the common reactions of this compound in organic synthesis?

Methodological Answer: This compound participates in:

- Hydrazone Formation: React with aldehydes/ketones in ethanol under reflux (1–2 h) to form silylated hydrazones, useful in carbonyl protection strategies .

- Cyclization Reactions: Use acid catalysis (e.g., HCl/EtOH) to synthesize nitrogen-containing heterocycles (e.g., pyrazoles or indoles via Fischer indole synthesis) .

Advanced Research Questions

Q. How can computational methods elucidate the mechanistic role of this compound in catalysis?

Methodological Answer:

- DFT Studies: Model reaction pathways (e.g., cycloreversion steps in hydrazine-catalyzed metathesis) using Gaussian or ORCA software. Focus on transition-state energies and orbital interactions (e.g., N–Si bond stabilization effects) .

- Kinetic Analysis: Compare experimental rate constants (from UV-Vis or NMR monitoring) with computed activation barriers to validate mechanisms .

Q. What is the efficacy of this compound as a corrosion inhibitor for mild steel in acidic environments?

Methodological Answer:

Q. How does structural modification of this compound impact its application in heterocyclic synthesis?

Methodological Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., NO₂) on the phenyl ring to enhance electrophilicity, facilitating nucleophilic attacks in cyclization .

- Case Study: React with dehydroacetic acid (DHA) in acetic acid to form pyrazolones, achieving yields >80% after recrystallization .

Q. What are the degradation pathways and environmental implications of this compound?

Methodological Answer:

Q. How should researchers handle toxicity and safety concerns during experimental work?

Methodological Answer:

- Toxicological Screening: Refer to ATSDR guidelines for hydrazine derivatives. Use LD50 data (e.g., 100–200 mg/kg in rodents) to establish safe exposure limits .

- Mitigation Strategies: Work under fume hoods, use PPE (gloves, goggles), and implement waste neutralization protocols (e.g., oxidation with KMnO4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.